Benzoylecgonine-d3

Forensic Toxicology Bioanalysis LC-MS/MS Method Validation

Benzoylecgonine-d3 is a tri-deuterated (N-methyl-d3) stable isotope-labeled analog of the primary cocaine metabolite, manufactured as a Certified Reference Material under ISO/IEC 17025 and ISO 17034. Its d3 labeling at the N-methyl position provides a +3 Da mass shift sufficient for analyte discrimination while minimizing chromatographic retention time shifts associated with higher-deuterated analogs. Validated in urine (0.10–20.0 µg/mL, inter-day precision ≤3.3% RSD) and plasma (2.5–750 ng/mL). Corrects for matrix effects up to 35.6% ion suppression in LC-MS/MS. DEA-exempt preparation eliminates controlled substance licensing for US procurement.

Molecular Formula C16H19NO4
Molecular Weight 292.34 g/mol
CAS No. 115732-68-8
Cat. No. B593741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoylecgonine-d3
CAS115732-68-8
SynonymsBZE-d3
Molecular FormulaC16H19NO4
Molecular Weight292.34 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1/i1D3
InChIKeyGVGYEFKIHJTNQZ-GZBWLTEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoylecgonine-d3 (CAS 115732-68-8) Procurement Guide for Forensic Toxicology and Bioanalytical LC-MS/MS Workflows


Benzoylecgonine-d3 (BZE-d3) is a tri-deuterated, stable isotope-labeled analog of benzoylecgonine, the primary inactive metabolite of cocaine, featuring the isotopic substitution precisely at the N-methyl position (N-methyl-d3). It serves as an analytical internal standard in gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods designed to quantify benzoylecgonine in complex biological matrices such as urine, saliva, blood, and hair [1]. As a Certified Reference Material (CRM) manufactured and tested to meet rigorous metrological standards such as ISO/IEC 17025 and ISO 17034 (ISO Guide 34), BZE-d3 is specifically intended for isotope dilution mass spectrometry applications in forensic toxicology, clinical urine drug testing, pain prescription monitoring, and pharmacokinetic research .

Critical Differentiation: Why Benzoylecgonine-d3 Outperforms Unlabeled and Higher Deuterated Analogs in LC-MS/MS Quantification


The analytical quantification of benzoylecgonine is critically dependent on the precise performance of the internal standard (IS) due to significant ion suppression or enhancement effects inherent to complex biological matrices like urine, plasma, and hair [1]. While a simple unlabeled internal standard is incapable of correcting for these matrix effects in LC-MS/MS workflows, the selection of a deuterated analog presents a balance between adequate chromatographic co-elution and sufficient mass shift. BZE-d3 provides a crucial advantage over its unlabeled counterpart (BZE) by enabling matrix effect correction, but also differentiates from higher-labeled analogs like BZE-d8: the lower degree of deuteration (d3 vs. d8) reduces the risk of significant chromatographic retention time shifts, a known phenomenon that can degrade quantitative accuracy if the IS does not co-elute perfectly with the native analyte [2]. Furthermore, the specific N-methyl-d3 labeling offers a defined mass shift that is sufficient for discrimination from the natural isotopic profile of the target analyte, thereby preventing spectral overlap while minimizing isotopic exchange issues in biological fluids. For procurement, this translates to a requirement for an IS that is both chemically equivalent and analytically distinct—a requirement that is not met by non-deuterated or higher-deuterated alternatives without introducing specific performance trade-offs.

Benzoylecgonine-d3 Quantitative Evidence: Head-to-Head Performance Data Against Key Comparators


Matrix Effect Reduction: BZE-d3 Provides Superior Ion Suppression Correction Over Unlabeled BZE

In a validated bioanalytical method for multiple drugs of abuse in oral fluid, the use of benzoylecgonine-d3 as an internal standard was crucial for compensating for matrix effects. The study demonstrated that while the native analyte (BZE) exhibited a matrix effect of up to 35.6% ion suppression in urine, the co-eluting deuterated internal standard BZE-d3 effectively corrected for this variability, enabling accurate quantification across diverse biological matrices [1]. This correction is not possible with an unlabeled internal standard or external calibration.

Forensic Toxicology Bioanalysis LC-MS/MS Method Validation

Assay Validation: BZE-d3 Enables Wide Linear Range and High Precision in Urinalysis

A GC-MS method utilizing benzoylecgonine-d3 as an internal standard at 1.5 µg/mL was validated for the quantification of benzoylecgonine in urine. The method demonstrated excellent linearity across a 200-fold concentration range (0.10 to 20.0 µg/mL) with a correlation coefficient (r²) of 0.999. The intra-day precision was 8.8% RSD at 0.30 µg/mL and 6.8% RSD at 17 µg/mL, with an inter-day precision of ≤3.3% RSD, indicating high reproducibility [1].

Forensic Toxicology Method Validation GC-MS

Bioanalytical Recovery and Stability: BZE-d3 Validated for Robust Quantification in Human Plasma

In a validated LC-MS/MS method for the quantitation of cocaine and benzoylecgonine in human plasma, BZE-d3 was used as the internal standard. The assay demonstrated a recovery of 80.3% for benzoylecgonine at a concentration of 2.5 ng/mL following solid-phase extraction. The method was linear from 2.5 to 750 ng/mL and exhibited high precision, with coefficients of variation (%CV) ranging from 0.9 to 6.2% across low, medium, and high quality control samples [1]. This robust performance underpinned the successful analysis of over 700 pharmacokinetic samples.

Clinical Pharmacology Bioanalysis LC-MS/MS

Regulatory Compliance and Procurement Efficiency: BZE-d3 Offers DEA-Exempt Status with ISO 17034 Traceability

Benzoylecgonine-d3 (CRM) is supplied as a DEA exempt preparation of a scheduled compound, meaning it does not require DEA Controlled Substance registration or a DEA 222 form for procurement within the United States . This significantly streamlines the procurement process compared to the scheduled native compound, benzoylecgonine. Furthermore, its certification as a CRM under ISO/IEC 17025 and ISO 17034 (ISO Guide 34) provides documented metrological traceability and a certified uncertainty statement on the Certificate of Analysis, a requirement for ISO 17025-accredited forensic and clinical laboratories .

Forensic Toxicology Regulatory Compliance Quality Assurance

Validated Application Scenarios for Benzoylecgonine-d3 in Forensic, Clinical, and Bioanalytical Research


Quantification of Cocaine Metabolite in Urine for Workplace and Clinical Toxicology

Benzoylecgonine-d3 is the optimal internal standard for LC-MS/MS or GC-MS methods designed to quantify benzoylecgonine in urine for regulated drug testing programs. The evidence demonstrates that it effectively corrects for significant matrix effects (up to 35.6% ion suppression) and enables a linear calibration range from 0.10 to 20.0 µg/mL with an inter-day precision of ≤3.3% RSD, well below the standard 0.30 µg/mL cutoff [REFS-1, REFS-2]. Its use ensures accurate and defensible results in both clinical compliance monitoring and forensic investigations.

High-Sensitivity Bioanalysis of Benzoylecgonine in Plasma for Pharmacokinetic Studies

For pharmacokinetic profiling and clinical pharmacology studies involving cocaine administration or treatment monitoring, BZE-d3 is validated for use in human plasma. It supports a wide linear range (2.5-750 ng/mL) and achieves a recovery of 80.3% at the lower limit of quantitation (2.5 ng/mL) after solid-phase extraction [3]. The method's high precision (0.9-6.2% CV) and demonstrated application to over 700 clinical samples confirm its robustness for high-throughput, GLP-compliant bioanalysis.

DEA-Exempt Internal Standard for Forensic Labs with Streamlined Procurement

Forensic toxicology laboratories operating under ISO 17025 accreditation benefit from the use of benzoylecgonine-d3 as a Certified Reference Material (CRM). Its DEA-exempt status eliminates the need for controlled substance licenses and paperwork, drastically reducing administrative delays in procurement compared to the scheduled native analyte . The accompanying ISO-compliant Certificate of Analysis provides the necessary metrological traceability and uncertainty values required for regulatory reporting and legal defensibility.

Alternative Internal Standard in Hair Analysis Where BZE-d8 is Not Optimal

In specialized hair analysis for long-term cocaine exposure monitoring, laboratories may prefer BZE-d3 over the higher-labeled BZE-d8. While both are suitable as internal standards [4], BZE-d3's lower degree of deuteration can minimize chromatographic retention time shifts often observed with perdeuterated analogs, potentially offering improved co-elution with the native analyte and thus higher accuracy in complex, low-level hair extracts. This provides a scientifically justified alternative for method development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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